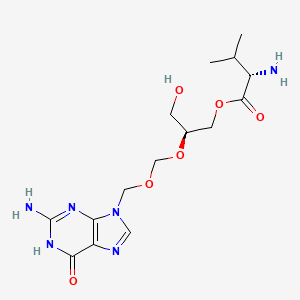

(S)-(S)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate

Description

The compound “(S)-(S)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate” is a purine derivative with a complex ester linkage. The molecule features:

- A 2-amino-6-oxopurine core, common in nucleoside analogs (e.g., acyclovir derivatives).

- A methoxy-methoxy linker and 3-hydroxypropyl ester, likely enhancing solubility or acting as a prodrug moiety.

This compound’s structural complexity implies roles in antiviral drug development, possibly as an intermediate, impurity, or metabolite.

Properties

Molecular Formula |

C15H24N6O6 |

|---|---|

Molecular Weight |

384.39 g/mol |

IUPAC Name |

[(2S)-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C15H24N6O6/c1-8(2)10(16)14(24)26-4-9(3-22)27-7-25-6-21-5-18-11-12(21)19-15(17)20-13(11)23/h5,8-10,22H,3-4,6-7,16H2,1-2H3,(H3,17,19,20,23)/t9-,10-/m0/s1 |

InChI Key |

DVCUGHHGLKCBMT-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC[C@H](CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Outline

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of purine nucleobase derivative | Starting from 2-amino-6-chloropurine or 2-amino-6-oxo purine, functionalization with methoxy groups using methylating agents | Control of regioselectivity is essential |

| 2 | Synthesis of chiral hydroxypropyl intermediate | Use of chiral epoxides or chiral glycidol derivatives to introduce hydroxypropyl moiety | Stereochemistry controlled by chiral catalysts or chiral pool synthesis |

| 3 | Coupling of purine derivative with hydroxypropyl intermediate | Nucleophilic substitution or Mitsunobu reaction to attach purine to hydroxypropyl group | Reaction monitored by TLC and HPLC |

| 4 | Esterification with 2-amino-3-methylbutanoic acid | Carbodiimide-mediated coupling (e.g., EDCI, DCC) or enzymatic esterification | Protection of amino group may be required |

| 5 | Deprotection and purification | Removal of protecting groups under mild acidic or basic conditions | Purification by preparative HPLC or crystallization |

Reaction Conditions and Analytical Monitoring

- Temperature: Typically maintained between 0°C to 50°C depending on the step to avoid racemization or decomposition.

- Solvents: Commonly used solvents include dimethylformamide (DMF), dichloromethane (DCM), methanol, and water mixtures.

- pH Control: Esterification and coupling steps require pH control to prevent hydrolysis.

- Analytical Techniques: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor reaction progress and confirm product identity and purity.

Research Findings and Optimization

- Studies indicate that the stereochemical purity of the hydroxypropyl intermediate significantly affects the biological activity of the final compound, necessitating enantioselective synthesis or resolution techniques.

- Modifications in the protecting groups and coupling reagents can improve yield and reduce side products.

- Analytical data confirm that the final compound exhibits the expected stereochemistry and functional groups, verified by NMR coupling constants and MS fragmentation patterns.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction temperature | 0–50°C | Controls reaction rate and stereochemical integrity |

| Solvent system | DMF, DCM, MeOH, aqueous buffers | Influences solubility and reaction kinetics |

| Coupling reagents | EDCI, DCC, or enzymatic catalysts | Affects esterification efficiency |

| Protection groups | Boc, Fmoc, or TBDMS | Prevents side reactions, must be removable |

| Purification methods | Preparative HPLC, crystallization | Ensures high purity and removal of isomers |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl chain.

Reduction: Reduction reactions can target the purine base or the amino acid derivative.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

Oxidation: Oxidized derivatives of the hydroxypropyl chain.

Reduction: Reduced forms of the purine base or amino acid derivative.

Substitution: Substituted derivatives at the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biology, the compound can be used to study enzyme interactions, particularly those involving purine metabolism.

Medicine

In medicine, the compound may have potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism or amino acid deficiencies.

Industry

In industry, the compound can be used in the synthesis of pharmaceuticals and other biologically active molecules.

Mechanism of Action

The mechanism of action of (S)-(S)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate likely involves interactions with enzymes and receptors related to purine metabolism. The compound may act as an inhibitor or substrate for these enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between the target compound and its analogs:

Notes:

- *Inferred formula: Likely C20–25H30–35N6–8O8–12 based on structural analogs.

- †Estimated based on analogs with similar substituents.

- ‡Analogous compounds with free amino groups (e.g., ) require cold storage to prevent degradation.

Key Findings from Comparative Studies

Bioavailability and Prodrug Design :

- The ethyl ester in ’s compound (MW 360.80) is smaller, enhancing solubility but requiring stabilization via hydrochloride salt and cold storage .

- The benzyloxycarbonyl (Z) groups in and improve stability but reduce bioavailability, necessitating deprotection for activation .

- The target compound’s methoxy-methoxy linker may balance solubility and metabolic stability, akin to polyethylene glycol (PEG) modifications in drug design .

Antiviral Activity: The 2-amino-6-oxopurine core is critical for binding viral polymerases, as seen in acyclovir derivatives. Structural variations in ester groups modulate cell permeability and enzymatic activation .

Synthetic Challenges :

Biological Activity

(S)-(S)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 352.39 g/mol. It features a purine base structure linked to a hydroxypropyl group and a branched amino acid moiety, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with nucleic acid synthesis pathways and protein functions. It is believed to inhibit specific enzymes involved in DNA replication and RNA transcription, making it a candidate for further investigation as an anticancer and antiviral agent.

Anticancer Activity

Research has indicated that the compound may exhibit anticancer properties by inhibiting the expression of oncogenes associated with cervical cancer. In vitro studies have shown that it can induce apoptosis in HPV-positive cancer cell lines such as HeLa and SiHa. The mechanism involves the inhibition of E6 and E7 oncoproteins, which are crucial for the proliferation of these cancer cells .

Antiviral Activity

The compound has also been evaluated for its antiviral properties , particularly against human papillomavirus (HPV). In silico docking studies have suggested that it can bind effectively to viral proteins, potentially disrupting their function and preventing viral replication .

Case Studies

- Cervical Cancer Study : A study conducted by Senthilkumar et al. explored the efficacy of various analogs of the compound in inhibiting HPV E6 and E7 proteins. Results indicated that certain modifications to the structure enhanced binding affinity and reduced IC50 values compared to standard treatments .

- Molecular Docking Analysis : Rietz et al. utilized molecular dynamics simulations to assess how substituents on the compound influence its binding to E6 proteins. Their findings highlighted specific amino acid residues critical for effective interaction, providing insights into optimizing the compound's structure for enhanced activity .

Research Findings

Recent studies have provided valuable data on the biological activity of (S)-(S)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate:

| Study | Focus | Findings |

|---|---|---|

| Senthilkumar et al. (2021) | Anticancer Activity | Induced apoptosis in HPV-positive cells; inhibited E6/E7 expression |

| Rietz et al. (2021) | Molecular Docking | Identified key residues for binding; improved docking scores with structural modifications |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.